molecular formula C12H19BrN2O B1358512 1-Hexylpyridin-1-ium-3-carboxamide;bromide CAS No. 28356-43-6

1-Hexylpyridin-1-ium-3-carboxamide;bromide

Cat. No.: B1358512
CAS No.: 28356-43-6
M. Wt: 287.2 g/mol
InChI Key: YQSHWQWOEWRTRW-UHFFFAOYSA-N
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Description

1-Hexylpyridin-1-ium-3-carboxamide;bromide is a quaternary ammonium compound with a pyridinium core. This compound is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. It is particularly noted for its role as a bromine complexing agent in redox flow batteries.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hexylpyridin-1-ium-3-carboxamide;bromide can be synthesized through a microwave-assisted method, which is both efficient and eco-friendly. The synthesis involves the reaction of hexylpyridine with bromine under microwave irradiation, resulting in high yields and purity . This method is preferred over classical solvothermal methods due to its shorter reaction times and elimination of the need for solvents or inert atmospheres .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale microwave reactors to ensure consistent quality and high throughput. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-Hexylpyridin-1-ium-3-carboxamide;bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridinium compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Hexylpyridin-1-ium-3-carboxamide;bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hexylpyridin-1-ium-3-carboxamide;bromide involves its ability to form stable complexes with bromine and other molecules. The pyridinium ring interacts with bromine through electrostatic and van der Waals forces, stabilizing the bromine in a less volatile form . This interaction is crucial in applications like redox flow batteries, where it helps to maintain the efficiency and safety of the system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hexylpyridin-1-ium-3-carboxamide;bromide is unique due to its specific alkyl chain length and functional groups, which confer distinct properties such as higher thermal stability and better complexing ability with bromine. These characteristics make it particularly suitable for use in high-performance redox flow batteries and other advanced applications.

Properties

IUPAC Name

1-hexylpyridin-1-ium-3-carboxamide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.BrH/c1-2-3-4-5-8-14-9-6-7-11(10-14)12(13)15;/h6-7,9-10H,2-5,8H2,1H3,(H-,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSHWQWOEWRTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+]1=CC=CC(=C1)C(=O)N.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28356-43-6
Record name NSC19464
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19464
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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